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Compound of Interest

Compound Name: CNQX disodium salt

Cat. No.: B1662576 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides core information on 6-cyano-7-nitroquinoxaline-2,3-

dione (CNQX) disodium salt, a pivotal tool in neuropharmacological research. This document

outlines its chemical properties, mechanism of action, and detailed protocols for its application

in experimental settings.

Core Compound Properties
CNQX disodium salt is a potent, competitive, and water-soluble antagonist of α-amino-3-

hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1][2][3][4][5] Its

selectivity and solubility make it an invaluable asset for in vitro and in vivo studies of

glutamatergic neurotransmission.
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Property Value

Molecular Weight 276.12 g/mol

Molecular Formula C₉H₂N₄Na₂O₄

Appearance Solid

Solubility Soluble in water to 25 mM

Purity >99%

IC₅₀ for AMPA Receptor 0.3 µM

IC₅₀ for Kainate Receptor 1.5 µM

IC₅₀ for NMDA Receptor (glycine site) 25 µM

Mechanism of Action: Antagonism of AMPA and
Kainate Receptors
CNQX disodium salt exerts its effects by competitively binding to the glutamate binding site on

AMPA and kainate receptors, thereby preventing their activation by the endogenous ligand,

glutamate. This blockade of ionotropic glutamate receptors inhibits the influx of sodium and

calcium ions into the postsynaptic neuron, leading to a reduction in excitatory postsynaptic

potentials (EPSPs).

AMPA Receptor Signaling Pathway
The binding of glutamate to AMPA receptors triggers a conformational change that opens the

ion channel, allowing for the influx of Na+ and, in the case of Ca2+-permeable AMPA receptors,

Ca2+. This leads to depolarization of the postsynaptic membrane. Downstream signaling from

AMPA receptor activation can involve various pathways, including the activation of protein

kinases such as Ca2+/calmodulin-dependent protein kinase II (CaMKII) and protein kinase A

(PKA), which play crucial roles in synaptic plasticity.[6][7]
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AMPA Receptor Signaling Pathway and CNQX Inhibition.

Kainate Receptor Signaling Pathway
Kainate receptors, when activated by glutamate, also conduct cation currents, contributing to

neuronal excitation. Beyond their ionotropic function, kainate receptors can also engage in

metabotropic signaling, often through G-protein-coupled mechanisms, to modulate

neurotransmitter release and neuronal excitability.[1][2][8][9][10] This dual functionality adds a

layer of complexity to their role in synaptic transmission.
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Kainate Receptor Signaling and CNQX Inhibition.

Experimental Protocols
CNQX disodium salt is widely used in electrophysiological studies to isolate specific

components of synaptic transmission. A common application is the pharmacological isolation of

GABAA receptor-mediated inhibitory postsynaptic currents (IPSCs) by blocking AMPA and

kainate receptor-mediated excitatory postsynaptic currents (EPSCs).

Protocol: Pharmacological Isolation of Evoked EPSCs
and Blockade by CNQX using Whole-Cell Patch-Clamp
Electrophysiology
This protocol details the steps to record evoked EPSCs from a neuron in a brain slice and

demonstrate their blockade by CNQX disodium salt.

1. Slice Preparation:

Prepare acute brain slices (300-400 µm thick) from the desired brain region (e.g.,

hippocampus or cortex) using a vibratome in ice-cold, oxygenated slicing solution.

2. Solutions:

Artificial Cerebrospinal Fluid (aCSF) (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2

CaCl₂, 26 NaHCO₃, and 10 D-glucose. Equilibrate with 95% O₂ / 5% CO₂.

Internal Solution (for recording pipette) (in mM): Composition can vary, but a typical Cs⁺-

based solution for voltage-clamp recordings of EPSCs is: 130 Cs-Methanesulfonate, 10

HEPES, 10 Phosphocreatine, 5 QX-314 (to block voltage-gated sodium channels), 4 Mg-

ATP, 0.3 Na-GTP. Adjust pH to 7.3 with CsOH.

3. Recording Setup:

Transfer a brain slice to the recording chamber and continuously perfuse with oxygenated

aCSF.
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Obtain a whole-cell patch-clamp recording from a target neuron under visual guidance (e.g.,

DIC microscopy).

To isolate excitatory currents, a GABAA receptor antagonist (e.g., 10 µM bicuculline or 50 µM

picrotoxin) can be added to the aCSF.

4. Data Acquisition:

Voltage-clamp the neuron at a holding potential of -70 mV. At this potential, NMDA receptor

channels are largely blocked by Mg²⁺.

Place a stimulating electrode near the patched neuron to evoke synaptic responses.

Deliver brief electrical pulses to stimulate presynaptic fibers and record the resulting EPSCs.

Establish a stable baseline of evoked EPSCs.

Prepare a stock solution of CNQX disodium salt in water.

Bath-apply CNQX disodium salt at a concentration of 10 µM to the aCSF.

Continue to evoke and record EPSCs. The amplitude of the AMPA/kainate receptor-

mediated EPSCs should be significantly reduced or completely abolished in the presence of

CNQX.

To confirm the effect is reversible, a washout period with CNQX-free aCSF can be

performed.
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Workflow for Characterizing CNQX Antagonism.
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Conclusion
CNQX disodium salt remains a cornerstone pharmacological tool for the study of excitatory

neurotransmission. Its well-characterized antagonism of AMPA and kainate receptors allows for

the precise dissection of glutamatergic circuits and the investigation of their roles in synaptic

plasticity, learning, and memory, as well as in various neuropathological conditions. The

protocols and pathways described herein provide a foundational framework for the effective

application of CNQX disodium salt in neuroscience research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1662576#cnqx-disodium-salt-molecular-weight-and-
formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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